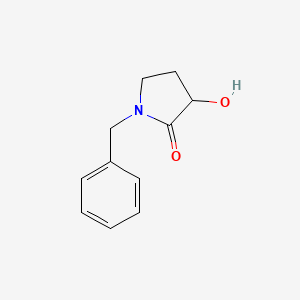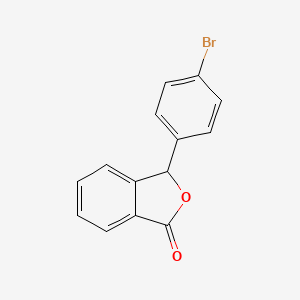![molecular formula C11H6Br2N2O B12882725 [(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-74-8](/img/structure/B12882725.png)
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Br2N2O It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, and an acetonitrile group attached via an oxygen atom at position 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of quinoline derivatives followed by nucleophilic substitution reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 7.
Nucleophilic Substitution: The dibromoquinoline is then reacted with acetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atoms and the nitrile group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide
Comparison:
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide: This compound has a hydrazide group instead of a nitrile group, which may alter its reactivity and biological activity.
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
88757-74-8 |
|---|---|
Molekularformel |
C11H6Br2N2O |
Molekulargewicht |
341.99 g/mol |
IUPAC-Name |
2-(5,7-dibromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI-Schlüssel |
WNUHGCPTSRTWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


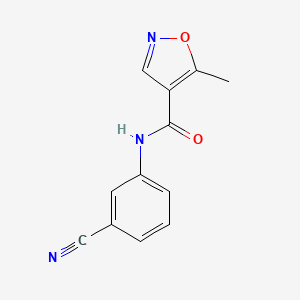

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
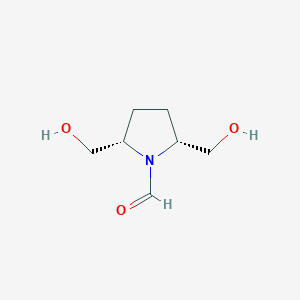
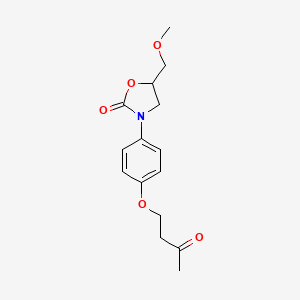
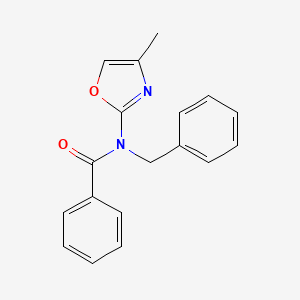

![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)



![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
